molecular formula C18H20BrN3O2 B2815370 (2-Bromophenyl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone CAS No. 2034497-41-9

(2-Bromophenyl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

Katalognummer B2815370
CAS-Nummer: 2034497-41-9
Molekulargewicht: 390.281
InChI-Schlüssel: ZKLWYKRDCYZKIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Bromophenyl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a potent inhibitor of certain enzymes and has been shown to have promising effects in the treatment of various diseases.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Activities

A study explored the synthesis and biological activity of aryloxyethylamine derivatives, including compounds similar to the requested chemical, for their potential neuroprotective effects. These compounds showed promising results against glutamate-induced cell death in rat pheochromocytoma cells (PC12 cells) and in protecting mice against acute cerebral ischemia, indicating their potential as neuroprotective agents for anti-ischemic stroke therapies (Zhong et al., 2020).

Antimicrobial Activity

Another study synthesized and evaluated a series of new derivatives related to the compound for their in vitro antibacterial and antifungal activities. Some of these compounds exhibited significant antimicrobial activity against various pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).

Structural and Theoretical Studies

Research involving the synthesis of derivatives of the compound has led to detailed structural and theoretical studies. These studies include single crystal X-ray diffraction and density functional theory calculations, providing insight into the molecular structure and stability of these compounds (Karthik et al., 2021).

Analgesic and Ulcerogenic Activity

Derivatives of the compound were synthesized and evaluated for their analgesic and ulcerogenic activities. The study found significant analgesic activity in some derivatives, along with minimal ulcerogenic effects, indicating their potential as pain relief agents (Chaudhary et al., 2012).

Hydrogen-bonding Patterns

Research on enaminone derivatives, including structures similar to the compound , focused on their hydrogen-bonding patterns. This research contributes to understanding the intermolecular interactions and stability of these compounds (Balderson et al., 2007).

Diabetics Treatment

A derivative of the compound was explored as an inhibitor of dipeptidyl peptidase IV for the treatment of type 2 diabetes. The compound demonstrated potent inhibition and selectivity, with high oral bioavailability, making it a candidate for diabetes treatment (Ammirati et al., 2009).

HIV Treatment

Derivatives of the compound have been investigated as potential CCR5 receptor antagonists for HIV-1 treatment. These studies have led to the discovery of compounds with excellent antiviral activity and favorable pharmacokinetic profiles, indicating their potential as HIV treatment options (Palani et al., 2002).

Anti-inflammatory Agents

Research into pyrimidine derivatives of the compound found significant anti-inflammatory activity in some synthesized compounds. These findings could contribute to the development of new anti-inflammatory drugs (Chaydhary et al., 2015).

Wirkmechanismus

The mechanism of action of this compound is not documented in the available literature. If it has biological activity, it would depend on its interactions with biological molecules, which are not known at this time .

Eigenschaften

IUPAC Name

(2-bromophenyl)-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O2/c1-12-11-17(21-13(2)20-12)24-14-7-9-22(10-8-14)18(23)15-5-3-4-6-16(15)19/h3-6,11,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLWYKRDCYZKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromophenyl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.